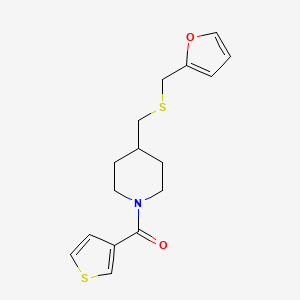

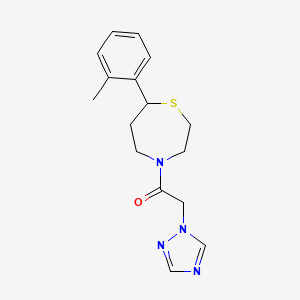

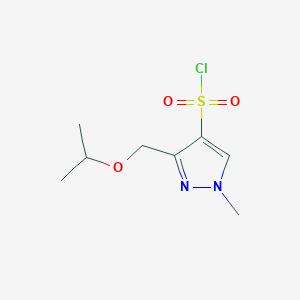

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)isobutyramide” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a methoxyethyl group and an isobutyramide group attached to the piperidine ring .Scientific Research Applications

Medicinal Chemistry and Pharmacology

Piperidine derivatives are a focal point in drug discovery due to their versatile pharmacological properties. For instance, a study on amide alkaloids from the roots of Piper nigrum identified several new compounds with potential biological activity, highlighting the importance of piperidine structures in natural products research (K. Wei et al., 2004). Another research effort synthesized piperidine derivatives to probe selective binding and activity at the sigma(1) receptor, demonstrating the therapeutic potential of these compounds in tumor research and therapy (F. Berardi et al., 2005). This suggests that N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)isobutyramide could be investigated for its pharmacological effects, especially in the context of receptor binding and modulation.

Corrosion Inhibition

Research on piperidine derivatives also extends into the field of material science, particularly in corrosion inhibition. A study examining the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces through quantum chemical calculations and molecular dynamics simulations revealed significant inhibition efficiencies, indicating potential applications in protecting metals against corrosion (S. Kaya et al., 2016). This highlights the possibility of utilizing this compound as a corrosion inhibitor in industrial applications.

Analytical and Synthetic Chemistry

The versatility of piperidine derivatives is further demonstrated in synthetic chemistry. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine showcases the development of efficient and stereoselective processes for preparing key intermediates, which are crucial in the synthesis of antibiotics for veterinary use (T. Fleck et al., 2003). This underscores the potential of this compound in synthetic chemistry, possibly as an intermediate or a key compound in the synthesis of bioactive molecules.

Future Directions

The future directions for “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)isobutyramide” and other piperidine derivatives could involve further exploration of their diverse biological activities and potential therapeutic applications . This could lead to the discovery of new drugs and treatments for various diseases.

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-11(2)13(16)14-10-12-4-6-15(7-5-12)8-9-17-3/h11-12H,4-10H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPHNZNBTWFERI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1CCN(CC1)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487469.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)

![Methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487472.png)

![1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2487473.png)

![8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487484.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2487486.png)